1-(Aminomethyl)-3-methylnaphthalene
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Overview
Description
1-(Aminomethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an aminomethyl group at the 1-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-methylnaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Mannich reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
1-(Aminomethyl)-3-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-methylnaphthalene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylnaphthalene: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
1-(Aminomethyl)-2-methylnaphthalene: Similar structure but with the methyl group at the 2-position, which may influence its chemical and biological properties.
Uniqueness: 1-(Aminomethyl)-3-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8,13H2,1H3 |
InChI Key |
AMBXKWBHIFZZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)CN |
Origin of Product |
United States |
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